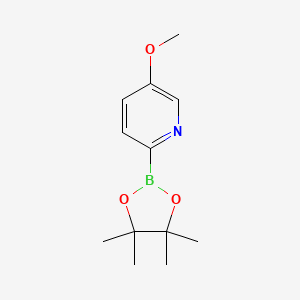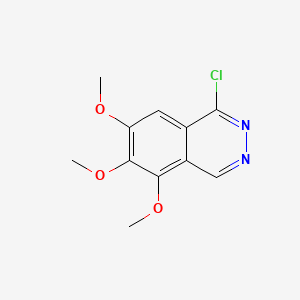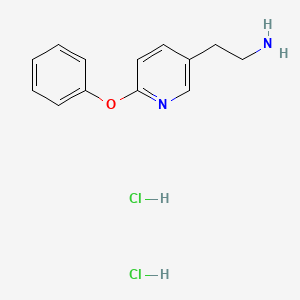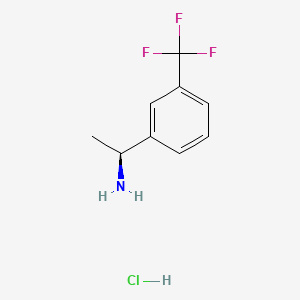
4'-Chloro-4-fluorobiphenyl-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Chloro-4-fluorobiphenyl-3-amine” is a chemical compound with the empirical formula C12H9ClFN . It has a molecular weight of 221.66 .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-4-fluorobiphenyl-3-amine” can be represented by the SMILES stringClC1=C(F)C=CC(C(C=C2)=CC=C2N)=C1 . This indicates the presence of a chlorine atom and a fluorine atom on the biphenyl structure, with an amine group attached to one of the phenyl rings . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other specific physical and chemical properties of “4’-Chloro-4-fluorobiphenyl-3-amine” were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorescence Microscopy
The presence of a fluorine atom in the compound suggests potential applications in fluorescence microscopy . Fluorinated compounds can act as fluorescent markers or probes due to their ability to absorb and emit light at specific wavelengths. This property is essential for tagging biological molecules or structures, allowing for the visualization of cellular processes in real-time with high specificity.
Electronics and Optoelectronics
Fluorinated biphenyls can be used in the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the compound, potentially leading to materials with desirable charge transport characteristics for use in electronic displays and lighting.
Polymer Chemistry
Finally, 4’-Chloro-4-fluorobiphenyl-3-amine can be incorporated into polymers to enhance their properties. For instance, fluorinated polymers are known for their thermal stability, chemical resistance, and unique mechanical properties, which are valuable in a wide range of industrial applications, from aerospace to consumer goods .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKOPDMENRQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













